

detailed protocol for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde synthesis

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Compound of Interest

Compound Name:	6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
Cat. No.:	B064462

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Application Note: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a valuable building block in medicinal chemistry and drug discovery due to the presence of the trifluoroethoxy moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document provides a detailed protocol for the synthesis of **6-(2,2,2-Trifluoroethoxy)nicotinaldehyde** via a nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol. The protocol is designed to be a reliable and efficient method for laboratory-scale synthesis.

Proposed Synthetic Pathway

The synthesis proceeds through a nucleophilic aromatic substitution mechanism. 2,2,2-Trifluoroethanol is first deprotonated by a strong base, such as sodium hydride, to form the sodium trifluoroethoxide nucleophile. This nucleophile then attacks the electron-deficient pyridine ring of 6-chloronicotinaldehyde at the C-6 position, displacing the chloride leaving group to yield the desired product.

Experimental Protocol

Materials and Equipment

- Reagents:

- 6-Chloronicotinaldehyde (CAS: 23100-12-1)
- 2,2,2-Trifluoroethanol (CAS: 75-89-8)
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

- Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Thermometer
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)

- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber
- Glassware for column chromatography

Procedure

Step 1: Formation of Sodium 2,2,2-Trifluoroethoxide

- Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
- Under an inert atmosphere, add sodium hydride (1.2 equivalents) to the flask.
- Add anhydrous DMF to the flask to create a slurry.
- Cool the slurry to 0 °C using an ice bath.
- Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the stirred slurry via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease, indicating the complete formation of the alkoxide.

Step 2: Nucleophilic Aromatic Substitution

- Dissolve 6-chloronicotinaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate flask.
- Add the solution of 6-chloronicotinaldehyde to the freshly prepared sodium trifluoroethoxide solution at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

- Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material (6-chloronicotinaldehyde) indicates the completion of the reaction.

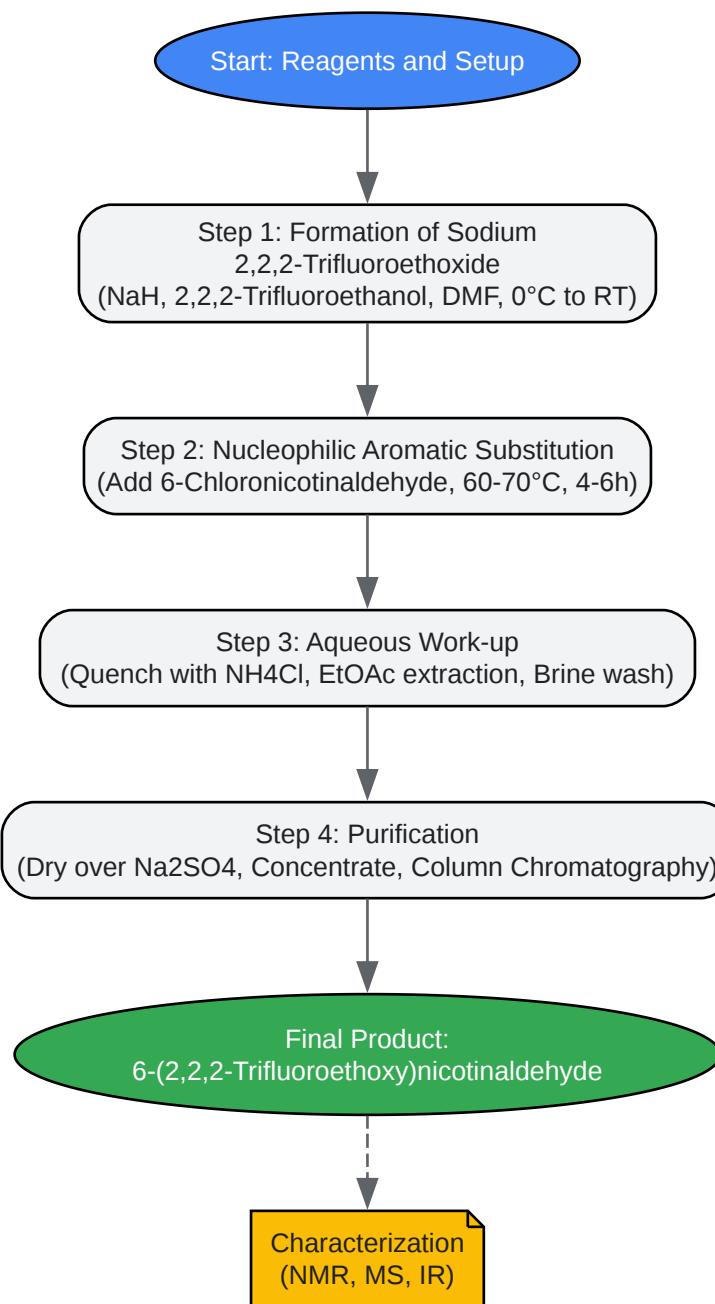
Step 3: Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
- Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **6-(2,2,2-Trifluoroethoxy)nicotinaldehyde**.

Data Presentation

Parameter	Expected Value / Method
Starting Material	6-Chloronicotinaldehyde
Reagents	2,2,2-Trifluoroethanol, Sodium Hydride
Solvent	Anhydrous DMF
Reaction Temperature	60-70 °C
Reaction Time	4-6 hours
Typical Yield	75-85% (This is an estimated value)
Purity (by HPLC/NMR)	>95%
Characterization	
¹ H NMR (CDCl ₃ , 400 MHz)	Expected peaks for aromatic, aldehyde, and ethoxy protons.
¹³ C NMR (CDCl ₃ , 100 MHz)	Expected peaks for aromatic, aldehyde, and ethoxy carbons.
¹⁹ F NMR (CDCl ₃ , 376 MHz)	Expected triplet for the -CF ₃ group.
Mass Spectrometry (ESI-MS)	Expected [M+H] ⁺ peak corresponding to C ₈ H ₇ F ₃ NO ₂ .
IR (ATR)	Expected C=O stretch for aldehyde, C-O-C stretch for ether.

Mandatory Visualization



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